molecular formula C12H17N3O2S2 B2754214 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-methylacetamide CAS No. 921497-73-6

2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-methylacetamide

Cat. No. B2754214
CAS RN: 921497-73-6
M. Wt: 299.41
InChI Key: IFXJVGDBAWRHIV-UHFFFAOYSA-N
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Description

The compound “2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-methylacetamide” is an organic heterobicyclic compound . It has a molecular formula of C15H19N5O2S4, an average mass of 429.609, and a mono-isotopic mass of 429.04216 .


Molecular Structure Analysis

The compound’s structure can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule . Additionally, FT-IR spectra can give insights into the functional groups present .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties can be inferred from its molecular structure. It has a complex structure with multiple functional groups, which could influence its reactivity, solubility, and other properties .

Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

A study by Gangjee et al. (2009) detailed the design, synthesis, and structural analysis of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines. These compounds have shown potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), important enzymes in the folate pathway, thus exhibiting antitumor properties. The 6-ethyl substitution notably increases the potency and spectrum of tumor inhibition in vitro compared to the 6-methyl analogue (Gangjee et al., 2009).

Antimicrobial Agents

Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives, using citrazinic acid as a starting material, demonstrating significant antibacterial and antifungal activities. These activities were comparable to streptomycin and fusidic acid, highlighting their potential as antimicrobial agents (Hossan et al., 2012).

Antitumor Activity

Several studies focused on the synthesis and evaluation of thieno[3,2-d]pyrimidine and its derivatives for antitumor activity. Hafez and El-Gazzar (2017) synthesized novel 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, which showed potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cells. Some compounds exhibited growth inhibition activities nearly as active as doxorubicin (Hafez & El-Gazzar, 2017).

Enzyme Inhibitors

Another study by Gangjee et al. (2004) synthesized a series of nonclassical 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines as potential thymidylate synthase inhibitors. These compounds were designed to inhibit an enzyme crucial for DNA synthesis in cancer cells, demonstrating a novel approach to antitumor agents (Gangjee et al., 2004).

Antioxidant and Antimicrobial Activity

Youssef and Amin (2012) reported the microwave-assisted synthesis of new thiazolopyrimidine derivatives, showcasing significant antioxidant and antimicrobial activities. This study highlights the potential of these compounds in developing new therapeutic agents with dual antioxidant and antimicrobial properties (Youssef & Amin, 2012).

Mechanism of Action

The mechanism of action of this compound is not explicitly mentioned in the available resources. It’s possible that the compound could have biological activity, given its structural similarity to other biologically active compounds .

Future Directions

The compound could be a subject of future research, given its structural similarity to other biologically active compounds . Potential areas of interest could include exploring its synthesis, studying its physical and chemical properties, and evaluating its biological activity.

properties

IUPAC Name

2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S2/c1-4-15-11(17)10-8(5-7(2)19-10)14-12(15)18-6-9(16)13-3/h7H,4-6H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXJVGDBAWRHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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